molnupiravir

概要

説明

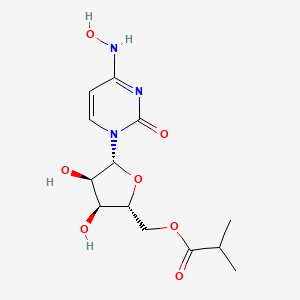

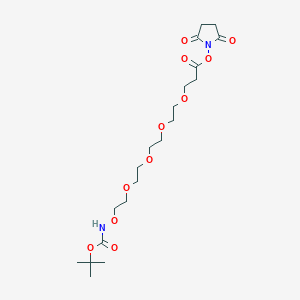

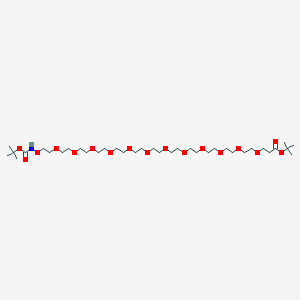

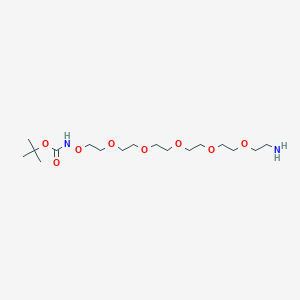

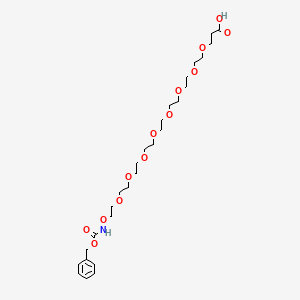

Molnupiravir, sold under the brand name Lagevrio, is an antiviral medication that inhibits the replication of certain RNA viruses. It is used to treat COVID-19 in those infected by SARS-CoV-2. This compound is a prodrug of the synthetic nucleoside derivative N-hydroxycytidine and exerts its antiviral action by introducing copying errors during viral RNA replication .

作用機序

Target of Action

EIDD-2801, also known as Molnupiravir, primarily targets the RNA-directed RNA polymerase . This enzyme is highly conserved and is responsible for the synthesis of genomic and messenger RNAs . The RNA-directed RNA polymerase is crucial for the replication of RNA viruses, making it an ideal target for antiviral drugs like EIDD-2801 .

Mode of Action

EIDD-2801 is a prodrug of the synthetic nucleoside derivative N4-hydroxy cytidine . Once administered, EIDD-2801 is metabolized into its active form, N4-hydroxy cytidine . This active form incorporates into the genome of RNA viruses during replication . As a result of this incorporation, copying errors are introduced into the viral RNA, leading to an accumulation of mutations . This process is known as viral error catastrophe , which ultimately inhibits the virus’s ability to replicate .

Biochemical Pathways

The biochemical pathway affected by EIDD-2801 involves the replication of RNA viruses . By introducing copying errors during viral RNA replication, EIDD-2801 disrupts the normal replication process of the virus . This leads to the accumulation of mutations in the viral genome, causing the virus to reach an error threshold that it cannot sustain, resulting in its ablation .

Pharmacokinetics

EIDD-2801 exhibits favorable pharmacokinetic properties. It is orally bioavailable and is rapidly converted by esterases in the plasma to its active form, N4-hydroxy cytidine . This active form is then further converted intracellularly into the active 5’-triphosphate form . The time to maximum concentration in the plasma is between 1.00 to 1.75 hours, and the half-life is approximately 1 hour . When administered in a fed state, the rate of absorption decreases, but the overall exposure does not .

Result of Action

The primary result of EIDD-2801’s action is the inhibition of the replication of RNA viruses, including SARS-CoV-2 . By introducing copying errors into the viral RNA during replication, EIDD-2801 prevents the virus from replicating effectively . This leads to the accumulation of mutations in the viral genome, causing the virus to reach an error threshold that it cannot sustain, resulting in its ablation .

Action Environment

The efficacy and stability of EIDD-2801 can be influenced by environmental factors such as the presence of food. This suggests that EIDD-2801 can be effectively administered regardless of food intake . .

生化学分析

Biochemical Properties

EIDD-2801 plays a crucial role in inhibiting the replication of RNA viruses. It is metabolized into its active form, EIDD-1931, which is incorporated into viral RNA by the viral RNA-dependent RNA polymerase. This incorporation leads to an accumulation of mutations in the viral genome, ultimately inhibiting viral replication . EIDD-2801 interacts with several enzymes and proteins, including the viral RNA-dependent RNA polymerase, which is essential for viral RNA synthesis .

Cellular Effects

EIDD-2801 has significant effects on various cell types and cellular processes. In primary human airway epithelial cell cultures, EIDD-2801 demonstrated potent antiviral activity against SARS-CoV-2 without cytotoxicity . It influences cell function by inducing mutations in the viral RNA, which disrupts viral replication and reduces viral load. Additionally, EIDD-2801 has been shown to improve pulmonary function and decrease body-weight loss in animal models infected with coronaviruses .

Molecular Mechanism

The molecular mechanism of EIDD-2801 involves its conversion to EIDD-1931, which is then phosphorylated by host kinases to its active triphosphate form . This active form is incorporated into the viral RNA by the viral RNA-dependent RNA polymerase, leading to an accumulation of mutations in the viral genome. These mutations disrupt the fidelity of viral RNA replication, resulting in non-viable viral progeny and inhibition of viral replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of EIDD-2801 have been observed to change over time. The compound is stable and maintains its antiviral activity over extended periods. In vitro studies have shown that EIDD-2801 effectively inhibits viral replication when administered within 24 to 48 hours post-exposure . Long-term effects on cellular function include sustained antiviral activity and prevention of viral transmission .

Dosage Effects in Animal Models

The effects of EIDD-2801 vary with different dosages in animal models. In ferrets, the lowest efficacious oral dose concentrations were 2.3 mg/kg and 7 mg/kg for seasonal and pandemic influenza A viruses, respectively . Higher doses resulted in a more significant reduction in viral load and improved clinical outcomes. At very high doses, there may be potential toxic or adverse effects, although these have not been extensively reported .

Metabolic Pathways

EIDD-2801 is metabolized into its active form, EIDD-1931, which is then phosphorylated by host kinases to its corresponding triphosphate . This active triphosphate is incorporated into viral RNA, leading to the accumulation of mutations and inhibition of viral replication. The metabolic pathway involves several enzymes, including host kinases responsible for phosphorylation .

Transport and Distribution

EIDD-2801 is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . Once inside the cells, it is converted to its active form, EIDD-1931, which is then distributed to various cellular compartments where it exerts its antiviral effects. The compound’s distribution is influenced by its lipid solubility and interaction with cellular transporters .

Subcellular Localization

The subcellular localization of EIDD-2801 and its active form, EIDD-1931, is primarily within the cytoplasm, where viral replication occurs . The active triphosphate form of EIDD-1931 is incorporated into the viral RNA within the cytoplasm, leading to the accumulation of mutations and inhibition of viral replication. There are no specific targeting signals or post-translational modifications that direct EIDD-2801 to specific compartments or organelles .

準備方法

Molnupiravir can be synthesized through a one-pot process from cytidine. The synthesis involves the selective protection of 2’,3’-dihydroxyls and amino groups of cytidine, followed by isobutyrylation at the 5’-hydroxyl position. The deprotection and hydroxyamination steps are performed in a single step, resulting in this compound with high purity . Industrial production methods involve the use of continuous flow technology and enzyme-mediated approaches to improve yield and efficiency .

化学反応の分析

Molnupiravir undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-hydroxycytidine.

Reduction: Reduction reactions can convert this compound back to its nucleoside form.

Substitution: Substitution reactions can occur at the hydroxyl and amino groups, leading to the formation of different derivatives.

Common reagents used in these reactions include N,N-dimethylformamide dimethyl acetal (DMF-DMA) for protection, and mild acids for deprotection . Major products formed from these reactions include N-hydroxycytidine and its derivatives .

科学的研究の応用

Molnupiravir has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.

Biology: Investigated for its effects on viral replication and mutation rates.

Medicine: Primarily used to treat COVID-19, but also studied for its potential against other RNA viruses such as influenza and MERS-CoV

類似化合物との比較

Molnupiravir is often compared with other antiviral medications such as nirmatrelvir/ritonavir (Paxlovid). While both medications are used to treat COVID-19, they differ in their mechanisms of action and effectiveness. Nirmatrelvir/ritonavir has been shown to reduce the risk of COVID-19 progression by 88%, whereas this compound reduces it by 31% . This compound is unique in its ability to induce lethal mutations in the viral genome, making it a valuable tool in combating viral infections .

Similar compounds include:

Nirmatrelvir/Ritonavir: A combination antiviral medication used to treat COVID-19.

Remdesivir: Another antiviral medication used for COVID-19 treatment.

Favipiravir: An antiviral drug used to treat influenza and investigated for COVID-19.

特性

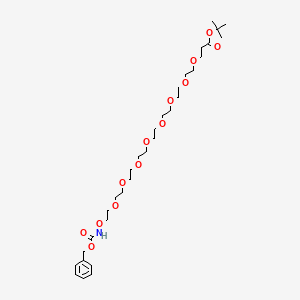

IUPAC Name |

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O7/c1-6(2)12(19)22-5-7-9(17)10(18)11(23-7)16-4-3-8(15-21)14-13(16)20/h3-4,6-7,9-11,17-18,21H,5H2,1-2H3,(H,14,15,20)/t7-,9-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNPEHXGEKVIHG-QCNRFFRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)NO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)NO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028058 | |

| Record name | Molnupiravir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Molnupiravir is hydrolyzed _in vivo_ to N4-hydroxycytidine, which is phosphorylated in tissue to the active 5’-triphosphate form, and incorporated into the genome of new virions, resulting in the accumulation of inactivating mutations, known as viral error catastrophe. A [remdesivir] resistant mutant mouse hepatitis virus has also been shown to have increased sensitivity to N4-hydroxycytidine. | |

| Record name | Molnupiravir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15661 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2492423-29-5, 2349386-89-4 | |

| Record name | Molnupiravir [USAN:INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2492423295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molnupiravir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15661 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Molnupiravir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOLNUPIRAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA84KI1VEW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

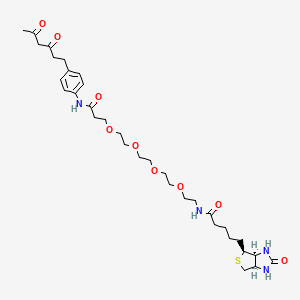

![2-[5-methyl-4-[4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl]pyrazol-1-yl]-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B8104503.png)

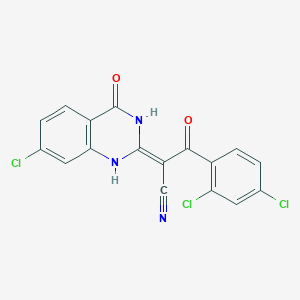

![sodium;8-methylsulfanyl-3-nitro-1,4,7,9-tetraza-5-azanidabicyclo[4.3.0]nona-3,6,8-trien-2-one;dihydrate](/img/structure/B8104512.png)

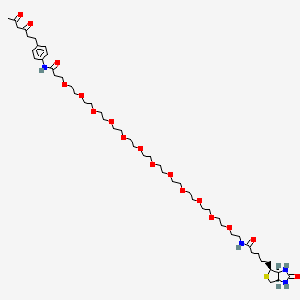

![disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B8104523.png)